molecular formula C12H16N2O3 B8799259 N,N-diethyl-4-methyl-3-nitrobenzamide

N,N-diethyl-4-methyl-3-nitrobenzamide

Cat. No.: B8799259
M. Wt: 236.27 g/mol
InChI Key: FHVTZDGKZDAVMG-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methyl-3-nitrobenzamide is a substituted benzamide derivative characterized by a nitro group at the 3-position, a methyl group at the 4-position, and diethylamide functionality at the benzamide nitrogen.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N,N-diethyl-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C12H16N2O3/c1-4-13(5-2)12(15)10-7-6-9(3)11(8-10)14(16)17/h6-8H,4-5H2,1-3H3

InChI Key

FHVTZDGKZDAVMG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N,N-diethyl-4-methyl-3-nitrobenzamide with structurally related benzamide derivatives:

Compound Name Substituents Molecular Formula Key Functional Groups Synthesis Pathway Applications/Notes
This compound 3-NO₂, 4-CH₃, N,N-diethyl C₁₂H₁₆N₂O₃ Nitro, methyl, diethylamide Likely: 4-methyl-3-nitrobenzoyl chloride + diethylamine Potential insect repellent or drug intermediate (inferred from nitrobenzamide analogs)
N-Methyl-4-(methylamino)-3-nitrobenzamide 3-NO₂, 4-NHCH₃, N-methyl C₉H₁₀N₄O₃ Nitro, methylamino, methylamide Stepwise acylation of 4-chloro-3-nitrobenzoic acid with methylamine High-yield synthesis (97.5% yield)
N-(Diphenylmethyl)-3-methyl-4-nitrobenzamide 3-CH₃, 4-NO₂, N-diphenylmethyl C₂₁H₁₈N₂O₃ Nitro, methyl, benzhydryl group Acylation of diphenylmethylamine with 3-methyl-4-nitrobenzoyl chloride Enhanced steric bulk for catalytic or material applications
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂, N-(3-chlorophenethyl) C₁₅H₁₃ClN₂O₃ Nitro, chlorophenethylamide Reaction of 2-(3-chlorophenyl)ethylamine with 4-nitrobenzoyl chloride Bio-functional hybrid molecule (NMR/UV characterized)

Key Differences in Reactivity and Properties

Bulky substituents (e.g., diphenylmethyl in ) reduce solubility in polar solvents but increase stability in organic matrices.

Electronic Effects :

  • The 3-nitro group deactivates the benzene ring, directing electrophilic substitution to the 4-methyl position. This contrasts with 4-nitrobenzamides (e.g., ), where the nitro group para to the amide affects conjugation.

Synthetic Efficiency: N-Methyl-4-(methylamino)-3-nitrobenzamide achieves a 97.5% yield via optimized acylation , whereas bulkier analogs (e.g., ) require chromatographic purification, lowering scalability.

Research Findings and Data

Spectral Characterization Trends

  • NMR Shifts : The ¹H NMR of N-(3-chlorophenethyl)-4-nitrobenzamide shows aromatic proton deshielding (δ 8.2–7.4 ppm) due to nitro electron withdrawal, a pattern consistent with this compound.
  • Mass Spectrometry : ESI-HRMS of similar compounds (e.g., ) confirms molecular ion peaks ([M+H]⁺) with <2 ppm error, validating structural assignments.

Stability and Degradation

  • Nitrobenzamides are prone to photoreduction; however, alkylamide substituents (e.g., diethyl) may stabilize the nitro group compared to aryl counterparts .

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